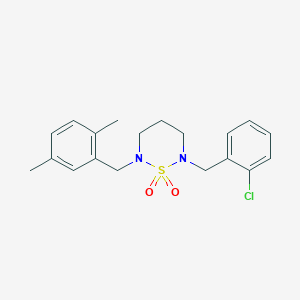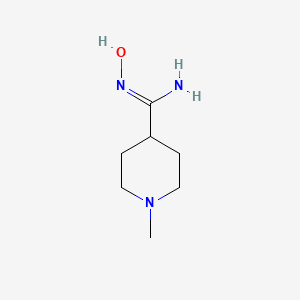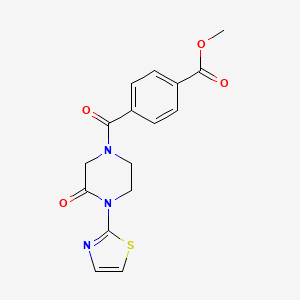
N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide, commonly known as DPA-714, is a selective ligand for the translocator protein (TSPO). TSPO is a protein that is expressed in the outer mitochondrial membrane of many cell types, including immune cells, glial cells, and neurons. DPA-714 has gained significant attention in scientific research due to its potential applications in neuroinflammation, neurodegenerative diseases, and cancer.
Scientific Research Applications
Medicinal Chemistry and Drug Design
Research in medicinal chemistry has explored compounds with structural motifs similar to "N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide," focusing on their potential as antineoplastic and anticonvulsant agents. For example, the study of heterocyclic benzamides has led to the discovery of novel antipsychotic agents, demonstrating the therapeutic potential of benzamide derivatives in treating psychosis with minimal extrapyramidal side effects (Norman et al., 1996).
Molecular Engineering and Synthesis
In the realm of molecular engineering, the design and synthesis of compounds bearing a resemblance to "N-(4,4-difluorocyclohexyl)-4-(1H-pyrrol-1-yl)benzamide" have been instrumental in advancing our understanding of molecular self-assembly and the development of materials with tailored properties. For instance, the engineering of crystalline solids via metal-directed self-assembly of versatile molecular building units, such as N-(4-pyridyl)benzamide, highlights the potential for creating materials with controlled magnetic properties (Noveron et al., 2002).
properties
IUPAC Name |
N-(4,4-difluorocyclohexyl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c18-17(19)9-7-14(8-10-17)20-16(22)13-3-5-15(6-4-13)21-11-1-2-12-21/h1-6,11-12,14H,7-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMKHLIGOZWAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=C(C=C2)N3C=CC=C3)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)
![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2735089.png)
![2-[4-[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]sulfonylphenoxy]acetamide](/img/structure/B2735090.png)

![N-[3-(1-Hydroxycyclobutyl)propyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2735094.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide](/img/structure/B2735095.png)


![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2735102.png)
![ethyl 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2735104.png)



